molecular formula C24H31ClN2O B13743755 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride CAS No. 37126-57-1

1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride

Cat. No.: B13743755
CAS No.: 37126-57-1
M. Wt: 399.0 g/mol
InChI Key: DBNJMXSWDPYGHH-UHFFFAOYSA-N
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Description

1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Alkylation: The indole core is then alkylated with ethyl groups using alkyl halides in the presence of a base.

    Addition of Piperidine Propyl Group: The final step involves the addition of the piperidine propyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole nitrogen and aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides for alkylation, and halogenating agents for halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity. The compound might exert its effects through binding to a specific receptor or enzyme, altering its function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-3-ethyl-3-phenyl-2H-indol-2-one: Lacks the piperidino propyl group.

    1,3-Dihydro-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one: Lacks the ethyl group.

    1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(morpholino)propyl)-2H-indol-2-one: Contains a morpholino group instead of a piperidino group.

Uniqueness

The presence of the piperidino propyl group in 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride may confer unique pharmacological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.

Properties

CAS No.

37126-57-1

Molecular Formula

C24H31ClN2O

Molecular Weight

399.0 g/mol

IUPAC Name

3-ethyl-3-phenyl-1-(3-piperidin-1-ium-1-ylpropyl)indol-2-one;chloride

InChI

InChI=1S/C24H30N2O.ClH/c1-2-24(20-12-5-3-6-13-20)21-14-7-8-15-22(21)26(23(24)27)19-11-18-25-16-9-4-10-17-25;/h3,5-8,12-15H,2,4,9-11,16-19H2,1H3;1H

InChI Key

DBNJMXSWDPYGHH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+]3CCCCC3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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